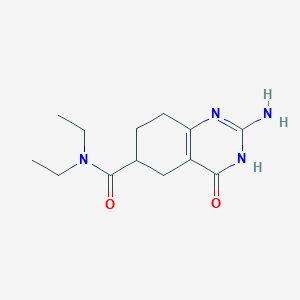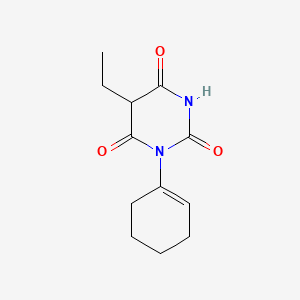
1-(1-Cyclohexen-1-yl)-5-ethylbarbituric acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Barbiturates are a class of drugs that act as central nervous system depressants and are used for their sedative and anesthetic properties
Méthodes De Préparation
The synthesis of 1-(1-Cyclohexen-1-yl)-5-ethylbarbituric acid involves several steps, starting from readily available precursors. One common synthetic route includes the following steps:
Cyclohexenylation: The introduction of the cyclohexenyl group to the barbituric acid core is achieved through a cyclohexenylation reaction. This involves the reaction of cyclohexene with a suitable electrophile in the presence of a catalyst.
Esterification: The esterification of the intermediate product with ethyl alcohol under acidic conditions leads to the formation of the ethyl ester derivative.
Barbituric Acid Formation: The final step involves the cyclization of the ester derivative to form the barbituric acid core, resulting in the formation of this compound.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.
Analyse Des Réactions Chimiques
1-(1-Cyclohexen-1-yl)-5-ethylbarbituric acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the compound into its corresponding alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can occur at the cyclohexenyl group, leading to the formation of various substituted derivatives. Common reagents include halogens, alkyl halides, and nucleophiles like amines or thiols.
The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-(1-Cyclohexen-1-yl)-5-ethylbarbituric acid has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.
Biology: In biological research, it is used to study the effects of barbiturates on cellular processes and to develop new pharmacological agents.
Medicine: The compound’s sedative and anesthetic properties make it a candidate for the development of new therapeutic agents for the treatment of insomnia, anxiety, and seizure disorders.
Industry: In the industrial sector, it is used in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals.
Mécanisme D'action
The mechanism of action of 1-(1-Cyclohexen-1-yl)-5-ethylbarbituric acid involves its interaction with the central nervous system. The compound binds to the gamma-aminobutyric acid (GABA) receptor, enhancing the inhibitory effects of GABA. This leads to increased chloride ion influx into neurons, resulting in hyperpolarization and decreased neuronal excitability. The molecular targets include the GABA receptor subunits, and the pathways involved are related to the modulation of synaptic transmission and neuronal inhibition.
Comparaison Avec Des Composés Similaires
1-(1-Cyclohexen-1-yl)-5-ethylbarbituric acid can be compared with other barbiturate derivatives, such as:
Phenobarbital: Known for its anticonvulsant properties, phenobarbital is widely used in the treatment of epilepsy.
Thiopental: A rapid-onset anesthetic used in surgical procedures.
Secobarbital: Used as a short-term treatment for insomnia and as a preoperative sedative.
Propriétés
Numéro CAS |
94022-58-9 |
|---|---|
Formule moléculaire |
C12H16N2O3 |
Poids moléculaire |
236.27 g/mol |
Nom IUPAC |
1-(cyclohexen-1-yl)-5-ethyl-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C12H16N2O3/c1-2-9-10(15)13-12(17)14(11(9)16)8-6-4-3-5-7-8/h6,9H,2-5,7H2,1H3,(H,13,15,17) |
Clé InChI |
LJCNUGBNIVRARQ-UHFFFAOYSA-N |
SMILES canonique |
CCC1C(=O)NC(=O)N(C1=O)C2=CCCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






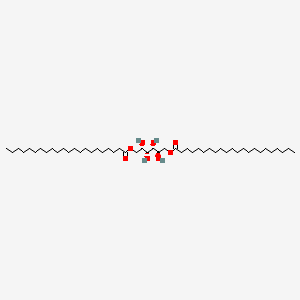


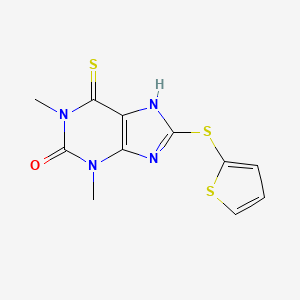
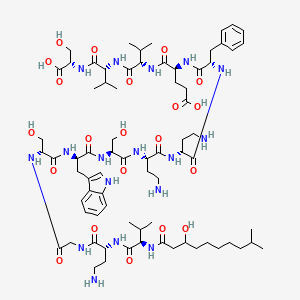

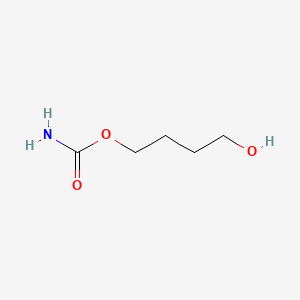
![benzyl 2-[[1-benzyl-2-[[2-[[1-[[1-[[1-[[2-[[1-(hydroxymethyl)-2-[(4-nitrophenyl)methoxy]-2-oxo-ethyl]amino]-1-[(4-hydroxyphenyl)methyl]-2-oxo-ethyl]carbamoyl]-2-methyl-propyl]carbamoyl]-3-methyl-butyl]carbamoyl]-3-methyl-butyl]amino]-1-(1H-imidazol-4-ylmethyl)-2-oxo-ethyl]amino]-2-oxo-ethyl]carbamoyl]pyrrolidine-1-carboxylate](/img/structure/B12653497.png)

